molecular formula C16H15ClO2 B8593102 1-(2-Benzyl-4-chlorophenoxy)propan-2-one

1-(2-Benzyl-4-chlorophenoxy)propan-2-one

Cat. No.: B8593102
M. Wt: 274.74 g/mol
InChI Key: BGRLOWGAQBKKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Benzyl-4-chlorophenoxy)propan-2-one is a substituted propan-2-one derivative featuring a benzyl group at the 2-position and a chlorine atom at the 4-position of the phenoxy ring.

Properties

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

1-(2-benzyl-4-chlorophenoxy)propan-2-one

InChI

InChI=1S/C16H15ClO2/c1-12(18)11-19-16-8-7-15(17)10-14(16)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3

InChI Key

BGRLOWGAQBKKQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Benzyl-4-chlorophenoxy)propan-2-one with structurally related aryloxy ketones, focusing on synthesis, substituent effects, and functional properties.

Physicochemical and Functional Properties

Table 2: Functional Properties of Analogous Compounds

Compound Name Biological Activity Physicochemical Notes Reference
This compound Not reported Predicted higher lipophilicity due to benzyl/Cl groups Inferred
Benzofurans (6a-d, 8a-p) Antimicrobial Activity linked to substituent diversity (e.g., alkylamino, cinnamoyl groups)
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one None reported High molecular weight (due to halogens) may limit solubility

Key Insights:

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